2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide
Description
The compound 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide features a hexahydroquinolin core substituted with a cyano group at position 3, a trifluoromethylphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The N-substituent on the acetamide is a 3,4-dimethylphenyl group, which distinguishes it from analogs with simpler aryl substituents.
Properties
IUPAC Name |
2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O2S/c1-15-10-11-17(12-16(15)2)32-23(35)14-36-26-19(13-31)24(25-21(33-26)8-5-9-22(25)34)18-6-3-4-7-20(18)27(28,29)30/h3-4,6-7,10-12,24,33H,5,8-9,14H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGJHVYMXOHOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide is a complex organic molecule notable for its diverse biological activities. This article reviews the available literature on its biological properties, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 525.55 g/mol. The structure features a hexahydroquinoline core modified with various functional groups including a trifluoromethyl group and a cyano group. These modifications enhance its lipophilicity and reactivity, potentially influencing its interaction with biological targets.
Antimicrobial Activity
Preliminary studies suggest that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:
- In Vitro Testing : Compounds similar to this one have shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the range of 12.5 µg/mL for some derivatives .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using the DPPH radical scavenging assay. Results indicate that it can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory Effects
Research indicates that the hexahydroquinoline structure is associated with anti-inflammatory effects. Compounds containing this scaffold have been shown to inhibit various inflammatory mediators and pathways . This suggests that the compound may possess similar properties that warrant further exploration.
Case Studies and Research Findings
- Antibacterial Study : A study conducted on related compounds found that they inhibited Pseudomonas aeruginosa effectively while showing moderate activity against E. coli. The reference drug used was Ciprofloxacin .
- Antioxidant Assessment : In a DPPH radical scavenging assay, related compounds demonstrated significant antioxidant activity with inhibition percentages indicating their potential as therapeutic agents against oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Acetamide Derivatives
Table 1: Substituent Effects on Key Properties
| Compound Name | Substituent on Acetamide | Molecular Formula | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3,4-dimethylphenyl | C₂₇H₂₃F₃N₄O₂S | Not reported | Cyano, Trifluoromethyl, Sulfanyl |
| 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide (CAS 383893-35-4) | 3-methylphenyl | C₂₆H₂₁F₃N₄O₂S | Not reported | Cyano, Trifluoromethyl, Sulfanyl |
| 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) | 4-sulfamoylphenyl | C₁₆H₁₅N₅O₃S | 288 | Cyano, Hydrazinylidene, Sulfamoyl |
| 2-{[3-cyano-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide (CAS 626228-75-9) | 3,4-difluorophenyl | C₂₁H₁₈F₅N₃OS | Not reported | Cyano, Trifluoromethyl, Difluoro |
Key Observations :
- Compounds like 13a () exhibit higher melting points (~288°C) due to strong hydrogen bonding from sulfamoyl and hydrazinylidene groups, whereas the target compound’s melting point is unreported but may differ due to reduced polarity .
- Fluorine-rich analogs (e.g., CAS 626228-75-9) prioritize lipophilicity and metabolic stability, while the target compound balances lipophilicity (trifluoromethyl) with steric hindrance (dimethylphenyl) .
Spectral and Electronic Characteristics
Table 2: Spectral Data Comparison
Key Observations :
- The cyano group (~2214 cm⁻¹) and carbonyl (~1664 cm⁻¹) stretches are consistent across analogs, confirming core structural integrity .
- The target compound’s ¹H-NMR would show distinct splitting patterns for the hexahydroquinolin ring protons and dimethylphenyl substituents, differing from simpler aryl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
